4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide
Description
Properties
IUPAC Name |
4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3S/c33-26(29-13-12-20-4-2-1-3-5-20)22-8-6-21(7-9-22)19-32-27(34)24-18-23(31-14-16-35-17-15-31)10-11-25(24)30-28(32)36/h1-9,23-25H,10-19H2,(H,29,33)(H,30,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHASZWMDPBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide represents a novel class of bioactive molecules with potential applications in pharmacology. Its complex structure incorporates various functional groups that contribute to its biological activity. This article explores the biological properties of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 396.51 g/mol. The structural components include:
- Morpholine ring : Known for enhancing solubility and bioavailability.
- Tetrahydroquinazoline moiety : Associated with various biological activities.
- Sulfanylidene group : Potentially involved in redox reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may function as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase I, which plays a crucial role in acid-base balance and respiration in mammals .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
The compound has also shown antimicrobial effects against a range of pathogens. It was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that the compound can cross the blood-brain barrier and interact with acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Case Studies
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates good oral bioavailability with high gastrointestinal absorption. However, studies also suggest limited penetration through the blood-brain barrier, which may affect its efficacy in central nervous system disorders . Toxicological assessments revealed low cytotoxicity across various human cell lines, making it a promising candidate for further development.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. In vivo studies are essential to confirm its therapeutic potential and safety profile. Additionally, structural modifications may enhance its efficacy and selectivity towards specific biological targets.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Studies have shown that derivatives of tetrahydroquinazoline compounds often possess anticancer properties. The presence of the morpholine ring and the sulfonyl group in this compound enhances its potential as an anticancer agent by possibly interacting with cellular pathways involved in tumor growth and proliferation.
2. Antimicrobial Properties
Compounds containing quinazoline structures have been reported to exhibit antimicrobial effects. The unique structural features of this compound may provide a basis for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Research into similar compounds suggests potential anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Screening
A study investigated the anticancer properties of various tetrahydroquinazoline derivatives, including this compound. Results indicated that it exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
Research conducted on structurally similar compounds revealed strong antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that 4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide could be explored for its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. Triazole-Thiones (Compounds 7–9 in )
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Key Differences: Core: 1,2,4-triazole vs. tetrahydroquinazolinone. Substituents: Sulfonylphenyl and difluorophenyl groups vs. morpholine and benzamide-phenylethyl. Tautomerism: Triazole-thiones exist in equilibrium between thiol and thione forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) . The tetrahydroquinazolinone’s sulfanylidene group may exhibit similar tautomeric behavior but lacks direct spectral confirmation in the evidence.
- Synthesis : Both classes involve base-mediated cyclization (e.g., NaOH for triazoles) and alkylation steps .
2.1.2. Quinazolinone-Benzamide Derivatives ()
- Example : N-(2-(4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide (4d).
- Key Differences: Substituents: 4-Fluorophenyl and methoxybenzamide vs. morpholine and phenylethyl-benzamide.
Functional Analogues
2.2.1. Fluorinated Chromenone-Pyrazolo[3,4-d]pyrimidine ()
- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences: Core: Pyrazolo-pyrimidine vs. tetrahydroquinazolinone. Substituents: Fluorinated chromenone and isopropylbenzamide vs. morpholine and phenylethyl-benzamide. Physical Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound (exact data unavailable) .
Research Findings and Implications
- Structural Flexibility : The morpholine and phenylethyl groups in the target compound may enhance blood-brain barrier penetration compared to sulfonylphenyl analogues .
- Spectral Validation : Like triazole-thiones, the target compound’s sulfanylidene group likely shows νC=S ~1250 cm⁻¹, though experimental confirmation is needed .
- Biological Potential: Analogues with benzamide moieties (e.g., 4d) demonstrate enzyme inhibition, suggesting the target compound could be optimized for similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
